N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS number
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide CAS number
An In-Depth Technical Guide to N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
CAS Number: 116332-62-8
Abstract
This technical guide provides a comprehensive overview of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide, a key synthetic intermediate belonging to the class of Weinreb-Nahm amides. We will explore its fundamental physicochemical properties, detailed synthesis protocols, and its critical role in modern organic chemistry. The document elucidates the mechanistic underpinnings of its reactivity, particularly the controlled formation of ketones with organometallic reagents, a reaction that avoids the common pitfall of over-addition.[1][2] Applications in pharmaceutical and agrochemical development are discussed, highlighting the significance of the trifluoromethyl moiety.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Compound Identification and Properties
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is a specialized reagent valued for its predictable and clean reactivity. Its identity and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 116332-62-8 | [5] |
| IUPAC Name | N-methoxy-N-methyl-3-(trifluoromethyl)benzamide | [5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |
| Molecular Weight | 233.19 g/mol | [5] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Purity | Typically ≥98% (GC) | [5] |
| InChI Key | PAXXRRIUUCZPEU-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CON(C)C(=O)C1=CC=CC(C(F)(F)F)=C1 | [5] |
The Scientific Rationale: The Weinreb-Nahm Amide Advantage
The utility of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide stems from its identity as a Weinreb-Nahm amide. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this class of amides provides a superior method for synthesizing ketones and aldehydes.[1][6]
The primary advantage is the prevention of over-addition, a frequent issue when using highly reactive organometallic reagents (like Grignard or organolithium compounds) with other acyl compounds such as esters or acid chlorides.[1][2] The reaction mechanism involves the formation of a stable tetrahedral intermediate. This stability is the key to the method's success and is achieved through chelation between the N-methoxy oxygen and the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent.[1][7] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. By the time the ketone is formed, the reactive organometallic species has been quenched, thus preventing a second nucleophilic attack that would otherwise lead to a tertiary alcohol.[1][8]
Caption: Mechanism of the Weinreb-Nahm ketone synthesis.
Synthesis Protocol
The preparation of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is typically achieved by coupling the corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride. This is a standard and reliable method for generating Weinreb amides from carboxylic acid derivatives.[6][8]
Objective: To synthesize N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide.
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
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N,O-Dimethylhydroxylamine hydrochloride
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Pyridine or Triethylamine (Et₃N)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice bath. This is critical to control the exothermicity of the subsequent addition.
-
Base Addition: Slowly add pyridine or triethylamine (2.2 equivalents) to the stirred suspension. The base serves two purposes: to deprotonate the hydroxylamine hydrochloride salt, liberating the free amine, and to neutralize the HCl generated during the reaction.
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Acid Chloride Addition: Add 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature remains below 5-10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting acid chloride.
-
Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
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Workup - Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash is crucial for removing any unreacted acid chloride and the pyridinium or triethylammonium salt.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.
Applications in Synthetic Chemistry
The primary application of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is as a precursor to 3-trifluoromethyl-substituted aryl ketones. The trifluoromethyl (CF₃) group is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[4] Consequently, this reagent is valuable in medicinal chemistry and agrochemical research.[3][4][9]
Typical Reaction Workflow:
The synthesized Weinreb amide is reacted with an organometallic reagent to furnish the desired ketone.
Caption: General synthetic workflow using the target Weinreb amide.
This pathway allows for the efficient creation of complex molecules, making it a vital tool in both academic and industrial laboratories for developing new pharmaceuticals, particularly for neurological disorders, and advanced agrochemicals.[3][9]
Safety, Handling, and Storage
Proper handling of N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide is essential for laboratory safety.
GHS Hazard Information:
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Pictogram: GHS07 (Harmful/Irritant)[5]
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Signal Word: Warning[5]
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Hazard Statements: H302 (Harmful if swallowed).[5] May also cause skin and eye irritation based on data for similar benzamides.[10]
Precautionary Measures:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[11]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed. Recommended storage at 2 - 8 °C for long-term stability.[3]
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Weinreb (ketone synthesis) [quimicaorganica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Andrews University - Virtual tour [andrews.edu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. fishersci.com [fishersci.com]
